molecular formula C16H15NO6 B5825214 DIMETHYL 5-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}ISOPHTHALATE

DIMETHYL 5-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}ISOPHTHALATE

Cat. No.: B5825214
M. Wt: 317.29 g/mol
InChI Key: ZKLXSQZMPACMOP-UHFFFAOYSA-N
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Description

DIMETHYL 5-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}ISOPHTHALATE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring and an isophthalate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}ISOPHTHALATE typically involves the reaction of 5-methyl-2-furancarboxylic acid with dimethyl isophthalate in the presence of a coupling agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 5-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}ISOPHTHALATE undergoes several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include furanones, alcohols, and substituted derivatives of the original compound

Scientific Research Applications

DIMETHYL 5-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}ISOPHTHALATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of DIMETHYL 5-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets. The furan ring and isophthalate moiety allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

DIMETHYL 5-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}ISOPHTHALATE can be compared with other similar compounds to highlight its uniqueness:

    DIMETHYL 5-({[2-(5-METHYL-2-FURYL)-4-QUINOLINYL]CARBONYL}AMINO)ISOPHTHALATE: This compound has a quinoline ring instead of a simple furan ring, which may result in different biological activities and applications.

    DIMETHYL 5-{[3-(5-METHYL-2-FURYL)ACRYLOYL]AMINO}ISOPHTHALATE: The presence of an acryloyl group introduces additional reactivity, making it suitable for different types of chemical reactions.

    DIMETHYL 5-[({[3-ALLYL-5-(5-METHYL-2-FURYL)-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)AMINO]ISOPHTHALATE: This compound contains a thieno[2,3-d]pyrimidine ring, which may confer unique properties and applications.

Properties

IUPAC Name

dimethyl 5-[(5-methylfuran-2-carbonyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6/c1-9-4-5-13(23-9)14(18)17-12-7-10(15(19)21-2)6-11(8-12)16(20)22-3/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLXSQZMPACMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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